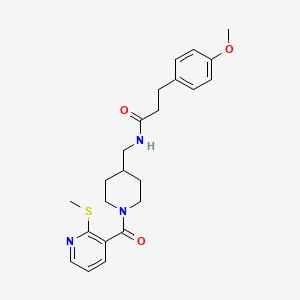
3-(4-methoxyphenyl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C23H29N3O3S and its molecular weight is 427.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(4-methoxyphenyl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)propanamide is a synthetic derivative that has gained attention in pharmacological research due to its potential biological activities. This article summarizes the available data on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₈H₃₋₁₉N₃O₂S, with a molecular weight of approximately 345.43 g/mol. Its structure includes a piperidine ring, a methoxyphenyl group, and a methylthio-nicotinoyl moiety, which contribute to its biological properties.
Molecular Structure
| Component | Structure |
|---|---|
| Methoxyphenyl | -OCH₃ attached to phenyl |
| Piperidin-4-yl | A six-membered nitrogen-containing ring |
| Methylthio | -S-CH₃ group attached to nicotinoyl |
Research indicates that this compound exhibits multiple biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
- Cytotoxicity Against Cancer Cells : In vitro studies have indicated that this compound can induce apoptosis in certain cancer cell lines, suggesting a potential role in cancer therapy.
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluating the antimicrobial efficacy of related compounds found that derivatives with similar structures exhibited significant activity against Gram-positive and Gram-negative bacteria. The presence of the methoxy and methylthio groups was critical for enhancing this activity .
- Anti-inflammatory Research : In a controlled experiment using RAW 264.7 macrophages, the compound demonstrated a reduction in nitric oxide production, indicating its potential as an anti-inflammatory agent. The results were comparable to known anti-inflammatory drugs like curcumin .
- Cytotoxicity Assessment : A recent study assessed the cytotoxic effects of various piperidine derivatives on human cancer cell lines. The compound showed promising results with IC50 values indicating effective inhibition of cell proliferation in breast and colon cancer cells .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with related compounds is useful.
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity (IC50) |
|---|---|---|---|
| 3-(4-methoxyphenyl)-N-((1-(2-(methylthio)... | Moderate | Significant | 15 µM |
| Curcumin | High | Very High | 10 µM |
| Piperidine Derivative X | Low | Moderate | 20 µM |
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c1-29-19-8-5-17(6-9-19)7-10-21(27)25-16-18-11-14-26(15-12-18)23(28)20-4-3-13-24-22(20)30-2/h3-6,8-9,13,18H,7,10-12,14-16H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEALHUEFXULTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)C(=O)C3=C(N=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














